![molecular formula C17H12BrN3 B14210475 1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-bromophenyl)-3-methyl- CAS No. 824968-60-7](/img/structure/B14210475.png)
1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-bromophenyl)-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-bromophenyl)-3-methyl- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the bromophenyl and methyl groups in the structure of this compound enhances its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-bromophenyl)-3-methyl- can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction between a 1,3-dipole compound and an o-hydroxyaromatic ketone. The reaction is typically carried out in an acetonitrile solution under reflux conditions with the presence of a base such as potassium carbonate or potassium phosphate . This method yields moderate to good amounts of the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would be applicable for its industrial production.
化学反応の分析
Types of Reactions
1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-bromophenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a fluorescent probe due to its good fluorescence emission properties.
作用機序
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-bromophenyl)-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide in lipopolysaccharide-induced cells, indicating its potential as an anti-inflammatory agent . The compound may also interact with various kinases, affecting cellular signaling pathways involved in proliferation and differentiation .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds have similar structural features and biological activities.
Pyrazolo[4,3-c]quinoline derivatives: These compounds also exhibit anti-inflammatory properties and are structurally related.
Uniqueness
1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-bromophenyl)-3-methyl- is unique due to the presence of the bromophenyl and methyl groups, which enhance its chemical reactivity and biological activity. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for further research and development.
特性
CAS番号 |
824968-60-7 |
|---|---|
分子式 |
C17H12BrN3 |
分子量 |
338.2 g/mol |
IUPAC名 |
5-(3-bromophenyl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C17H12BrN3/c1-10-15-17(21-20-10)14-8-3-2-7-13(14)16(19-15)11-5-4-6-12(18)9-11/h2-9H,1H3,(H,20,21) |
InChIキー |
DVMHJYXZLNUFAD-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CC(=CC=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





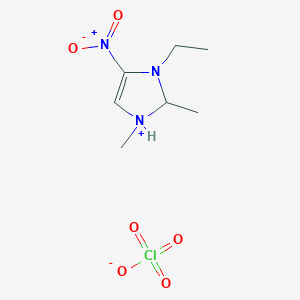
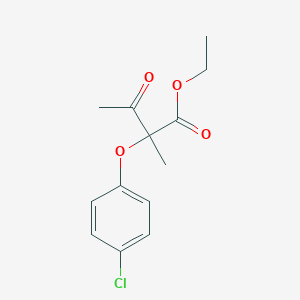
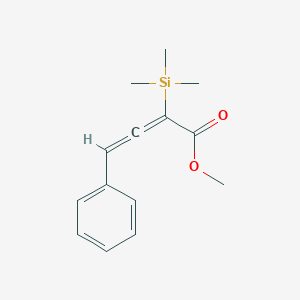
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-9-methyl-1-phenyl-, (1S)-](/img/structure/B14210432.png)
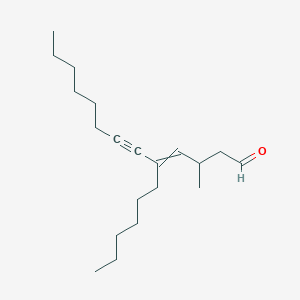

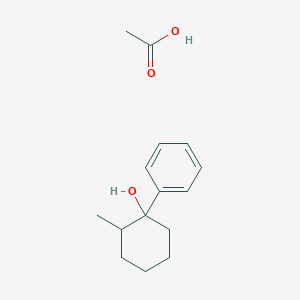
![3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}imidazolidine-2,4-dione](/img/structure/B14210449.png)

![4-(9,9-Difluoro-1-bicyclo[6.1.0]nonanyl)morpholine;hydrobromide](/img/structure/B14210459.png)
![Oxazole, 4-(bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14210469.png)
